molecular formula C26H25ClN2 B10921873 1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10921873
M. Wt: 400.9 g/mol
InChI Key: WNDVZMKORFUQSV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a chlorophenyl group and two dimethylphenyl groups, making it a highly substituted pyrazole derivative.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can be compared with other similar pyrazole derivatives, such as:

    1-(4-chlorophenyl)-3,5-diphenyl-4-methyl-1H-pyrazole: Lacks the dimethyl groups, leading to different chemical and biological properties.

    1-(4-methylphenyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole: Substitution of the chlorophenyl group with a methylphenyl group, affecting its reactivity and applications.

    1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-ethyl-1H-pyrazole: Replacement of the methyl group with an ethyl group, altering its physical and chemical characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H25ClN2

Molecular Weight

400.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole

InChI

InChI=1S/C26H25ClN2/c1-16-6-8-21(14-18(16)3)25-20(5)26(22-9-7-17(2)19(4)15-22)29(28-25)24-12-10-23(27)11-13-24/h6-15H,1-5H3

InChI Key

WNDVZMKORFUQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)C)C)C)C

Origin of Product

United States

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